![molecular formula C22H28ClN3O5S2 B2838623 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride CAS No. 1215661-62-3](/img/structure/B2838623.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a dimethylamino group, a propyl group, a methylsulfonyl group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the benzothiazole ring, the introduction of the dimethoxy groups, the formation of the benzamide group, and the introduction of the dimethylamino and methylsulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole ring is a heterocyclic compound that contains a benzene ring fused to a thiazole ring. The dimethoxy groups, dimethylamino group, and methylsulfonyl group are all attached to this ring. The benzamide group is likely to be attached to the propyl group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated various applications of benzothiazole and benzamide derivatives in the field of chemistry and material science. Benzothiazole derivatives, such as those synthesized through reactions involving N,N-dimethylamino)propyl and methylsulfonyl groups, have shown potential in the efficient creation of heterocycles. These compounds serve as versatile building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, highlighting their utility in constructing complex chemical structures with potential applications in drug development and material science (Darweesh et al., 2016).
Antimicrobial and Anticancer Potential
Compounds containing the benzothiazole moiety have been studied for their antimicrobial properties. A study synthesized fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole for antimicrobial screening. The synthesis aimed at producing compounds with potent biodynamic agents due to the pharmacologically proven therapeutic potentials of benzothiazoles and sulphonamides. This research indicates the role of such chemical structures in developing new antimicrobial agents (Jagtap et al., 2010).
Furthermore, benzothiazole derivatives have been explored for their anticancer activities. Indapamide derivatives, structurally related to the benzothiazole and benzamide family, demonstrated pro-apoptotic activity in cancer cell lines, suggesting their potential as anticancer agents. This highlights the versatility of such compounds in medicinal chemistry, offering a foundation for the development of novel therapeutic agents (Yılmaz et al., 2015).
Material Science Applications
Benzothiazole derivatives have also found applications in material science, particularly in corrosion inhibition. Studies involving benzothiazole compounds as corrosion inhibitors for carbon steel in acidic environments have shown these derivatives to provide high inhibition efficiency, protecting metals from corrosion. This research opens avenues for these compounds in industrial applications where corrosion resistance is critical (Hu et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2.ClH/c1-24(2)13-8-14-25(21(26)15-9-6-7-10-18(15)32(5,27)28)22-23-19-16(29-3)11-12-17(30-4)20(19)31-22;/h6-7,9-12H,8,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSDCAYUKFFITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



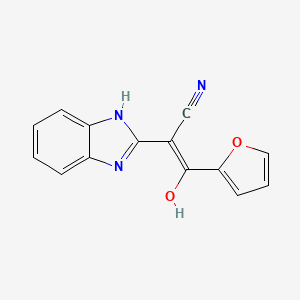
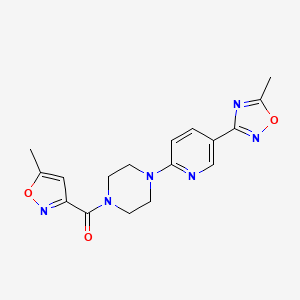
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
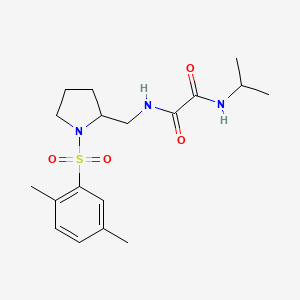


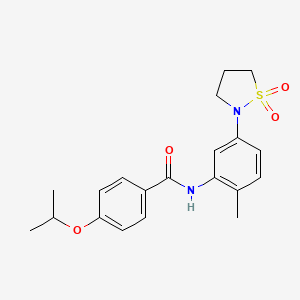

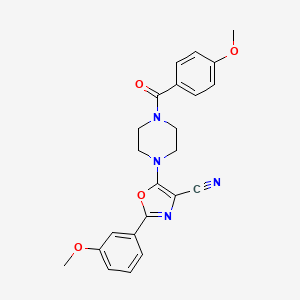

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)